Cas no 866132-05-0 (N-(4-CHLORO-3-METHYL-5-ISOXAZOLYL)-N'-(4-METHYLPHENYL)UREA)

N-(4-CHLORO-3-METHYL-5-ISOXAZOLYL)-N'-(4-METHYLPHENYL)UREA Chemical and Physical Properties
Names and Identifiers
-
- N-(4-CHLORO-3-METHYL-5-ISOXAZOLYL)-N'-(4-METHYLPHENYL)UREA
- 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-(4-methylphenyl)urea
-
- MDL: MFCD03305761
- Inchi: 1S/C12H12ClN3O2/c1-7-3-5-9(6-4-7)14-12(17)15-11-10(13)8(2)16-18-11/h3-6H,1-2H3,(H2,14,15,17)
- InChI Key: OYWJACJKQYSVNI-UHFFFAOYSA-N
- SMILES: CC1C=CC(NC(NC2ON=C(C)C=2Cl)=O)=CC=1
N-(4-CHLORO-3-METHYL-5-ISOXAZOLYL)-N'-(4-METHYLPHENYL)UREA Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A933289-1g |
3-(4-Chloro-3-methyl-1,2-oxazol-5-yl)-1-(4-methylphenyl)urea |
866132-05-0 | 90% | 1g |
$350.0 | 2024-08-02 | |
abcr | AB297883-100 mg |
N-(4-Chloro-3-methyl-5-isoxazolyl)-N'-(4-methylphenyl)urea; . |
866132-05-0 | 100 mg |
€221.50 | 2023-07-20 | ||
abcr | AB297883-100mg |
N-(4-Chloro-3-methyl-5-isoxazolyl)-N'-(4-methylphenyl)urea; . |
866132-05-0 | 100mg |
€221.50 | 2024-06-09 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00932449-1g |
3-(4-Chloro-3-methyl-1,2-oxazol-5-yl)-1-(4-methylphenyl)urea |
866132-05-0 | 90% | 1g |
¥2401.0 | 2024-04-18 |
N-(4-CHLORO-3-METHYL-5-ISOXAZOLYL)-N'-(4-METHYLPHENYL)UREA Related Literature
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
Additional information on N-(4-CHLORO-3-METHYL-5-ISOXAZOLYL)-N'-(4-METHYLPHENYL)UREA
N-(4-CHLORO-3-METHYL-5-ISOXAZOLYL)-N'-(4-METHYLPHENYL)UREA: A Comprehensive Overview
N-(4-CHLORO-3-METHYL-5-ISOXAZOLYL)-N'-(4-METHYLPHENYL)UREA (CAS No. 866132-05-0) is a versatile compound with significant applications in the pharmaceutical and chemical industries. This urea derivative, characterized by its unique structural features, has garnered considerable attention for its potential therapeutic properties and chemical reactivity. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.
The chemical structure of N-(4-CHLORO-3-METHYL-5-ISOXAZOLYL)-N'-(4-METHYLPHENYL)UREA is defined by its isoxazole and urea moieties. The isoxazole ring, a five-membered heterocyclic compound containing one nitrogen and one oxygen atom, imparts unique electronic and steric properties to the molecule. The urea linkage, on the other hand, contributes to the compound's hydrogen-bonding capabilities and overall solubility. These structural features make N-(4-CHLORO-3-METHYL-5-ISOXAZOLYL)-N'-(4-METHYLPHENYL)UREA an attractive candidate for various biological and chemical applications.
The synthesis of N-(4-CHLORO-3-METHYL-5-ISOXAZOLYL)-N'-(4-METHYLPHENYL)UREA can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methylisoxazole with 4-methylphenyl isocyanate in the presence of a suitable catalyst. This reaction typically proceeds via a nucleophilic addition mechanism, leading to the formation of the desired urea derivative. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes, such as using microwave-assisted synthesis or employing biocatalysts to enhance yield and reduce byproducts.
In terms of biological activities, N-(4-CHLORO-3-METHYL-5-ISOXAZOLYL)-N'-(4-METHYLPHENYL)UREA has shown promising results in various pharmacological studies. Research has demonstrated its potential as an anti-inflammatory agent, with studies indicating that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary data suggest that this compound may have antitumor properties, particularly in inhibiting the growth of certain cancer cell lines. These findings have sparked interest in further investigating its therapeutic potential for treating inflammatory diseases and cancer.
Recent studies have also explored the use of N-(4-CHLORO-3-METHYL-5-ISOXAZOLYL)-N'-(4-METHYLPHENYL)UREA in combination therapies. For instance, when used in conjunction with conventional anti-inflammatory drugs or chemotherapeutic agents, it has been shown to enhance treatment efficacy while reducing side effects. This synergistic effect highlights the compound's versatility and potential for developing novel therapeutic strategies.
From a chemical perspective, N-(4-CHLORO-3-METHYL-5-ISOXAZOLYL)-N'-(4-METHYLPHENYL)UREA exhibits interesting reactivity patterns that make it valuable for synthetic chemistry applications. Its ability to undergo selective functionalization reactions allows for the creation of a wide range of derivatives with tailored properties. This flexibility has led to its use as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific functionalities.
In conclusion, N-(4-CHLORO-3-METHYL-5-ISOXAZOLYL)-N'-(4-METHYLPHENYL)UREA (CAS No. 866132-05-0) is a multifaceted compound with significant potential in both pharmaceutical and chemical research. Its unique structural features, coupled with its promising biological activities and chemical reactivity, make it an exciting area of ongoing investigation. As research continues to advance, it is likely that new applications and therapeutic uses for this compound will be discovered, further solidifying its importance in the scientific community.
866132-05-0 (N-(4-CHLORO-3-METHYL-5-ISOXAZOLYL)-N'-(4-METHYLPHENYL)UREA) Related Products
- 762285-78-9(Carbamic acid, [(3R)-1-cyclohexyl-3-pyrrolidinyl]-, 1,1-dimethylethylester)
- 2757894-64-5(Tert-butyl 2-benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylate)
- 1781862-73-4(3-Bromo-1-benzothiophen-6-ol)
- 3446-90-0(4-(Methylthio)benzenemethanol)
- 2229473-19-0(tert-butyl N-(5-{1-(aminomethyl)cyclopropylmethyl}-2-hydroxyphenyl)carbamate)
- 639090-53-2(N-(4-((4,6-Dichloropyrimidin-2-yl)thio)-phenyl)cyclopropanecarboxamide)
- 31984-10-8(1-Bromo-4-phenylbutan-2-one)
- 1806697-83-5(3-(Hydroxymethyl)-4-iodophenylpropanal)
- 1592781-99-1(1-(3-Methoxy-4-methyl-1-piperidinyl)-2-propen-1-one)
- 2034454-27-6(N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-6-(trifluoromethyl)pyridine-3-carboxamide)
